molecular formula C11H10BrN B2593646 1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314658-34-8

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B2593646
CAS No.: 1314658-34-8
M. Wt: 236.112
InChI Key: QUKQAIIPVLHIET-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a cyclopropane ring attached to a brominated methylphenyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through a one-pot process, yielding the desired product in excellent yields . The reaction conditions are mild and efficient, making this method suitable for industrial production.

Chemical Reactions Analysis

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclopropanation: The cyclopropane ring can participate in ring-opening reactions under certain conditions.

Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonitrile group play crucial roles in these interactions, potentially affecting various molecular pathways. Detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(12)2-3-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKQAIIPVLHIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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